2-(1H-imidazol-1-ylmethyl)-1H-imidazole
Description
Properties
CAS No. |
1227404-44-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)imidazole |
InChI |
InChI=1S/C7H8N4/c1-2-10-7(9-1)5-11-4-3-8-6-11/h1-4,6H,5H2,(H,9,10) |
InChI Key |
PQTBEPACVMYXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CN2C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that imidazole derivatives, including 2-(1H-imidazol-1-ylmethyl)-1H-imidazole, exhibit significant antibacterial properties. For instance, studies have shown that hybrid compounds synthesized from imidazole can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Helicobacter pylori and Escherichia coli .
Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. A study reported the synthesis of novel chalcone-imidazolium compounds that demonstrated cytotoxic activity against various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.
Enzyme Inhibition
The compound has been studied as an inhibitor for various enzymes. For example, it has been shown to bind effectively to heme oxygenases, which play a crucial role in oxidative stress responses . This binding can potentially lead to therapeutic applications in diseases where these enzymes are implicated.
Coordination Chemistry
Metal Complexes
this compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science. A notable study reported the synthesis of a two-dimensional cadmium(II) coordination polymer using this compound, highlighting its role in creating complex structures with specific properties .
Material Science
Polymer Applications
In material science, imidazole derivatives are being explored for their potential in developing new polymers with enhanced properties. The unique chemical structure allows for modifications that can improve the thermal stability and mechanical strength of polymers. For instance, studies have evaluated the use of imidazole-based compounds in creating hydrogels with applications in drug delivery systems .
Summary Table of Applications
Case Study 1: Antibacterial Efficacy
A study conducted on various imidazole derivatives demonstrated their efficacy against clinical strains of H. pylori. The synthesized compounds showed notable inhibition zones in disk diffusion assays, indicating their potential as antibacterial agents against resistant strains .
Case Study 2: Coordination Polymer Synthesis
The development of a cadmium(II) coordination polymer using this compound showcased its ability to create complex structures with potential applications in catalysis and materials engineering. The study detailed the synthesis process and characterized the resulting polymer's properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Aryl Substituents : Derivatives with aryl groups (e.g., 4-methylphenyl in ) exhibit moderate aromatase inhibition (IC₅₀ ~50 µM), suggesting steric bulk may modulate enzyme interaction .
- Methylene Bridge Flexibility : The methylene linker in this compound allows conformational flexibility, which may optimize binding to hydrophobic pockets in targets like HO-1 .
Key Observations :
- Condensation Reactions : Base bis-imidazoles like the target compound are likely synthesized via formaldehyde-mediated coupling, as seen in related imidazole oxides .
- Multi-Step Synthesis : Complex derivatives (e.g., antifungal esters in ) require sequential alkylation and esterification, reducing overall yields compared to one-pot methods .
Table 3: Activity and Solubility Profiles
Key Observations :
- Antifungal Potency : Halobenzoyl esters with the imidazolylmethyl group show MIC values as low as 2 µg/mL, attributed to their ability to disrupt fungal membrane integrity .
- Solubility: Amino acid-coupled derivatives () exhibit improved aqueous solubility due to ionizable carboxyl groups, whereas nitro-substituted analogs (e.g., CAS 5178-82-5) are more lipophilic .
Q & A
Q. What are the common synthetic routes for 2-(1H-imidazol-1-ylmethyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, benzyl 2-(1H-imidazol-1-yl)acetate can be synthesized via the reaction of 2-chloroacetate with imidazole under basic conditions . Key factors affecting yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction rates.
- Temperature : Elevated temperatures (60–80°C) favor imidazole activation.
Optimization requires balancing steric effects and electronic properties of substituents, as seen in substituted benzoimidazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) and substituent-induced shifts .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
- Melting point analysis : Compare experimental values (e.g., 209–211°C for similar derivatives) to assess purity .
- TLC (Rf values) : Monitor reaction progress using hexane:ethyl acetate (60:40) .
Q. What are the primary applications of this compound in biochemical research?
Imidazole derivatives are explored for:
- Enzyme inhibition : Structural analogs (e.g., 2-phenyl-1H-benzo[d]imidazole) show EGFR inhibitory activity via hydrophobic interactions and hydrogen bonding .
- Antimicrobial agents : Sulfonamide derivatives exhibit activity against bacterial strains .
- Biochemical probes : The imidazole ring’s π-π stacking and hydrogen-bonding capabilities enable target modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for imidazole derivatives with tautomeric forms or substituent effects?
Tautomerism (e.g., 5- vs. 6-substituted benzoimidazoles) complicates spectral interpretation. Strategies include:
- Variable-temperature NMR : Resolve dynamic equilibria by cooling samples (e.g., -40°C) to slow tautomer interconversion .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to assign tautomers .
- Computational modeling : Compare experimental shifts with DFT-calculated values for validation .
Q. What computational methods are recommended for predicting the bioactivity of imidazole derivatives?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR’s ATP-binding pocket) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
Q. How can synthetic routes be optimized for regioselective C-H functionalization of imidazole derivatives?
Late-stage diversification via Pd-catalyzed C-H activation enables selective modifications:
- Directing groups : Install pyridine or sulfonyl groups to guide metalation .
- Ligand selection : Bulky ligands (e.g., P(tBu)₃) enhance regioselectivity in aryl coupling .
- Solvent effects : Use toluene or DCE to stabilize transition states .
Q. What strategies mitigate stability issues during the synthesis and storage of imidazole derivatives?
- Inert atmospheres : Store compounds under argon to prevent oxidation.
- Lyophilization : Improve shelf life by removing hygroscopic solvents .
- Derivatization : Convert unstable intermediates to salts (e.g., hydrochlorides) for enhanced stability .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Imidazole Derivative Synthesis
| Reaction Type | Substrates | Catalysts/Solvents | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloroacetate + Imidazole | K₂CO₃/DMF | 75–85 | |
| Condensation | Benzaldehyde + Diamines | NH₄OAc/AcOH (120°C) | 88–92 | |
| Pd-Catalyzed Coupling | Aryl Halides + Imidazole | Pd(OAc)₂/P(tBu)₃/Toluene | 60–70 |
Q. Table 2: Spectral Data for Common Imidazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 2-Phenyl-1H-benzo[d]imidazole | 7.15–7.29 (m, Ar-H), 11.78 (s, NH) | 115.5 (C=N), 128.3 (Ar-C) | 3410 (N-H), 1590 (C=N) |
| Tautomeric mixture (5-/6-substituted) | 6.68 (dd, J=8.6 Hz), 7.87 (d, J=2.35 Hz) | 112.4–135.2 (Ar-C) | 3350 (N-H), 1610 (C=N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
